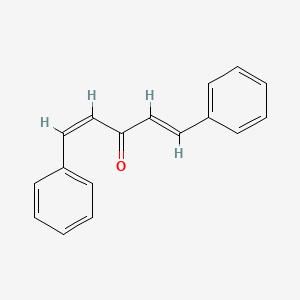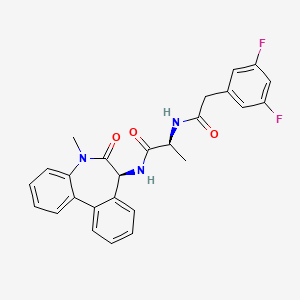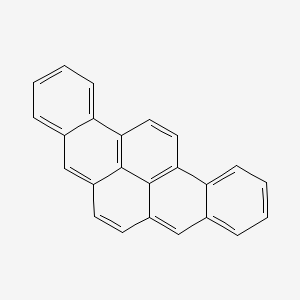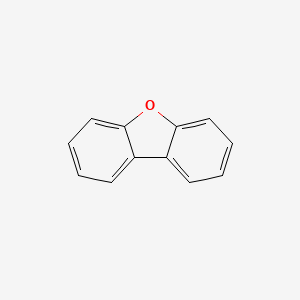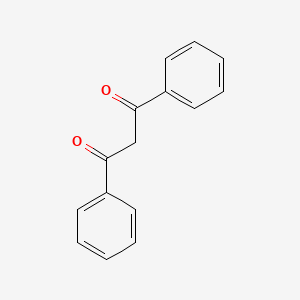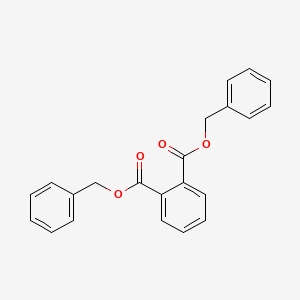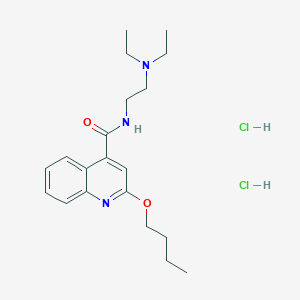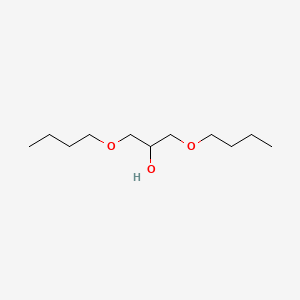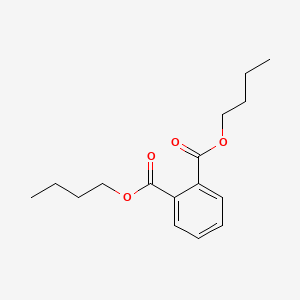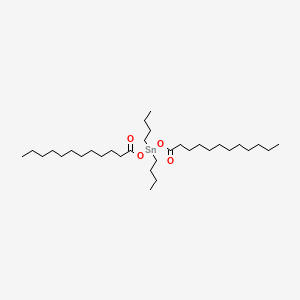
Didemnin B
Vue d'ensemble
Description
Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . This compound was the first marine natural product to reach phase II clinical trials in the United States .
Synthesis Analysis
The biosynthesis of this compound involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of this compound starts on Did A. ModulesApplications De Recherche Scientifique
Activité anticancéreuse
Le Didemnin B a démontré une activité anticancéreuse impressionnante dans des modèles précliniques . Il induit sélectivement une apoptose rapide et globale par une double inhibition de PPT1 et EEF1A1 . Il a terminé les essais cliniques de phase II chez l'homme contre l'adénocarcinome du rein, le cancer épithélial de l'ovaire avancé et le cancer du sein métastatique .
Activité antivirale
Les didemnines ont montré une activité antivirale à des niveaux nanomolaires et femtomolaires faibles . Le mécanisme exact de cette activité antivirale n'est pas bien compris, mais il fait l'objet de recherches actives.
Activité immunosuppressive
Les didemnines, y compris le this compound, ont démontré une activité immunosuppressive . Cela pourrait être potentiellement utile dans des conditions où la réponse immunitaire doit être supprimée, comme les maladies auto-immunes.
Inhibition de la synthèse protéique
Le this compound inhibe les changements conformationnels dans l'eEF1A nécessaires à l'accommodation de l'aminoacyl-ARNt dans les ribosomes mammifères . Cette inhibition de la synthèse protéique peut conduire à la mort cellulaire, qui est l'un des mécanismes par lesquels le this compound exerce son activité anticancéreuse.
Traitement de la leucémie
L'activité chimiothérapeutique du this compound a été caractérisée pour la première fois dans la leucémie . L'analogue déhydrothis compound a reçu le statut de médicament orphelin pour le traitement de la leucémie lymphoblastique aiguë (LLA) .
Traitement des tumeurs solides
Des essais cliniques sur le this compound et le déhydrothis compound ont documenté des réponses chez des patients atteints d'une large gamme de tumeurs solides, notamment le carcinome bronchique, le cancer du côlon, le cancer de l'œsophage .
Mécanisme D'action
Target of Action
Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of PPT1 and EEF1A1 by this compound affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, this compound prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, this compound disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making this compound a compound of interest for cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of this compound can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound
Analyse Biochimique
Biochemical Properties
Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .
Cellular Effects
This compound has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . This compound inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .
Molecular Mechanism
This compound selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, this compound traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .
Temporal Effects in Laboratory Settings
The action of this compound is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .
Dosage Effects in Animal Models
This compound was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .
Metabolic Pathways
The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Didemnin B involves a convergent approach, where two fragments are synthesized separately and then coupled together.", "Starting Materials": [ "L-tyrosine", "L-proline", "L-leucine", "L-phenylalanine", "L-alanine", "L-valine", "L-isoleucine", "L-serine", "L-threonine", "L-lysine", "L-arginine", "L-histidine", "L-aspartic acid", "L-glutamic acid", "D-phenylalanine", "D-leucine", "D-alanine", "D-valine", "D-isoleucine", "D-serine", "D-threonine", "D-lysine", "D-arginine", "D-histidine", "D-aspartic acid", "D-glutamic acid", "methyl acrylate", "methyl vinyl ketone", "diethyl azodicarboxylate", "triethyl phosphonoacetate", "diisopropylamine", "p-toluenesulfonic acid", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "potassium carbonate", "ethyl chloroformate", "thionyl chloride", "sodium methoxide", "acetic anhydride", "acetyl chloride", "hydrogen chloride gas", "sodium nitrite", "copper sulfate", "sodium chloride", "sodium bicarbonate", "sodium thiosulfate", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "methanol", "ethanol", "water", "dichloromethane", "tetrahydrofuran", "diethyl ether", "toluene" ], "Reaction": [ "Synthesis of fragment A: L-tyrosine is first protected as a tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in dichloromethane. The Boc-protected tyrosine is then coupled with L-proline using HATU and diisopropylethylamine (DIPEA) in DMF to obtain the dipeptide. The dipeptide is then deprotected using trifluoroacetic acid (TFA) in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-leucine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with L-phenylalanine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl acrylate using HATU and DIPEA in DMF to obtain the pentapeptide ester. The pentapeptide ester is then deprotected using TFA in dichloromethane to obtain the free amino acid.", "Synthesis of fragment B: D-phenylalanine is first protected as a Boc derivative using Boc2O and DMAP in dichloromethane. The Boc-protected phenylalanine is then coupled with D-leucine using HATU and DIPEA in DMF to obtain the dipeptide. The dipeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-alanine using HATU and DIPEA in DMF to obtain the tripeptide. The tripeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with D-valine using HATU and DIPEA in DMF to obtain the tetrapeptide. The tetrapeptide is then deprotected using TFA in dichloromethane to obtain the free amino acid. The free amino acid is then coupled with methyl vinyl ketone using HATU and DIPEA in DMF to obtain the pentapeptide ketone. The pentapeptide ketone is then reduced using sodium borohydride in methanol to obtain the pentapeptide alcohol. The pentapeptide alcohol is then acetylated using acetic anhydride and pyridine in dichloromethane to obtain the pentapeptide acetate.", "Coupling of fragments A and B: The pentapeptide acetate from fragment B is then coupled with the pentapeptide acid from fragment A using diethyl azodicarboxylate and triethyl phosphonoacetate in dichloromethane to obtain the decapeptide. The decapeptide is then deprotected using TFA in dichloromethane to obtain Didemnin B." ] } | |
Numéro CAS |
77327-05-0 |
Formule moléculaire |
C57H89N7O15 |
Poids moléculaire |
1112.4 g/mol |
Nom IUPAC |
N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1 |
Clé InChI |
KYHUYMLIVQFXRI-KJNZDXKESA-N |
SMILES isomérique |
CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
SMILES canonique |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Apparence |
Solid powder |
Autres numéros CAS |
77327-05-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
Solubilité |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities of Didemnin B?
A1: this compound exhibits a range of potent biological activities, including:
- Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
- Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
- Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]
Q2: What is the molecular target of this compound?
A2: this compound primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]
Q3: How does this compound interact with eEF1A and affect protein synthesis?
A3: this compound binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]
Q4: What are the downstream effects of this compound's inhibition of protein synthesis?
A4: this compound's inhibition of protein synthesis triggers a cascade of downstream effects, including:
- Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
- Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
- Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
- Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of this compound. [, , ]
Q7: How does the structure of this compound relate to its biological activity?
A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of this compound. These studies revealed that:
- Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
- Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
- The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
- Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []
Q8: What is known about the pharmacokinetics of this compound?
A8: Studies in mice have shown that following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []
Q9: Has this compound been tested in clinical trials?
A9: Yes, this compound was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []
Q10: What are the main toxicities associated with this compound?
A10: this compound exhibits several dose-limiting toxicities, including:
- Nausea and vomiting: Frequently observed in clinical trials. [, , ]
- Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
- Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
- Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
- Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []
Q11: Are there any analytical methods available for measuring this compound levels?
A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying this compound in biological fluids. [, ]
Q12: What is the current status of this compound research and development?
A12: While this compound itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:
- Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
- Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]
Q13: What is the significance of identifying the bacterial origin of this compound?
A13: The discovery that this compound is produced by bacteria rather than the tunicate itself has significant implications for:
- Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
- Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



